- Pyridone compounds and methods of use in the modulation of a protein kinase, World Intellectual Property Organization, , ,

Cas no 946505-09-5 (2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid)

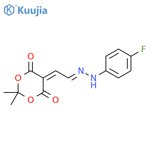

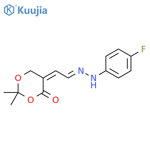

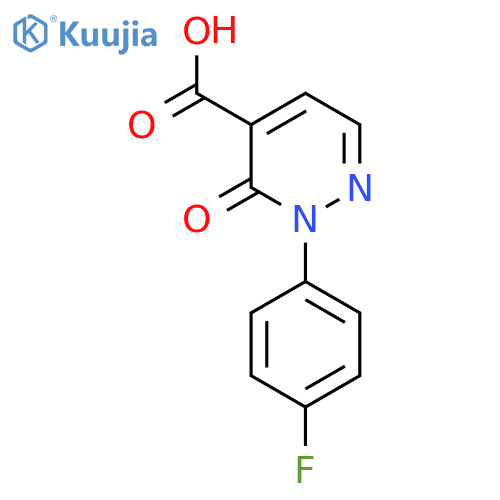

946505-09-5 structure

اسم المنتج:2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

كاس عدد:946505-09-5

وسط:C11H7FN2O3

ميغاواط:234.183285951614

MDL:MFCD26096712

CID:4721048

PubChem ID:66767171

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid الخواص الكيميائية والفيزيائية

الاسم و المعرف

-

- 2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

- BFPCWYOMCDHJNZ-UHFFFAOYSA-N

- AK00780657

- 2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine -4-carboxylic acid

- 2-(4-Fluoro-phenyl)-3-oxo-2,3-dihydro-pyridazine-4-carboxylic acid

- 4-Pyridazinecarboxylic acid, 2-(4-fluorophenyl)-2,3-dihydro-3-oxo-

- 2-(4-Fluorophenyl)-2,3-dihydro-3-oxo-4-pyridazinecarboxylic acid (ACI)

- 2-(4-Fluorophenyl)-3-oxopyridazine-4-carboxylic acid

- WMB50509

- AKOS028114968

- D80456

- SY317605

- 2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylicacid

- MFCD26096712

- BS-18271

- SCHEMBL680352

- C11H7FN2O3

- CS-0157492

- A1-02457

- DA-40231

- 946505-09-5

- 2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

-

- MDL: MFCD26096712

- نواة داخلي: 1S/C11H7FN2O3/c12-7-1-3-8(4-2-7)14-10(15)9(11(16)17)5-6-13-14/h1-6H,(H,16,17)

- مفتاح Inchi: BFPCWYOMCDHJNZ-UHFFFAOYSA-N

- ابتسامات: FC1C=CC(=CC=1)N1C(C(C(=O)O)=CC=N1)=O

حساب السمة

- نوعية دقيقة: 234.04407025g/mol

- النظائر كتلة واحدة: 234.04407025g/mol

- النظائر الذرية العد: 0

- الرابطة الهيدروجينية المانحين العد: 1

- عدد مستقبلات الهيدروجين بوند: 5

- عدد الذرات الثقيلة: 17

- تدوير ملزمة العد: 2

- تعقيدات: 398

- رابطة تساهمية وحدة العد: 1

- مركز ستيريو الذرية العد: 0

- عدد غير محدد من مراكز ستيريو الذرية: 0

- السندات الثابتة ستيريو مركز العد: 0

- غير محدد بوند مركز ستيريو العد: 0

- طوبولوجي سطح القطب: 70

- إكسلوغ 3: 1.4

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid الأسعارأكثر . >>

| مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A428665-1g |

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |

946505-09-5 | 95% | 1g |

$275.0 | 2024-04-16 | |

| Chemenu | CM530575-10g |

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |

946505-09-5 | 95% | 10g |

$1587 | 2023-03-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JE080-50mg |

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |

946505-09-5 | 95% | 50mg |

243.0CNY | 2021-07-15 | |

| eNovation Chemicals LLC | Y1089370-10g |

2-(4-FLUOROPHENYL)-3-OXO-2,3-DIHYDROPYRIDAZINE-4-CARBOXYLIC ACID |

946505-09-5 | 95% | 10g |

$2235 | 2023-09-04 | |

| eNovation Chemicals LLC | Y1089370-5g |

2-(4-FLUOROPHENYL)-3-OXO-2,3-DIHYDROPYRIDAZINE-4-CARBOXYLIC ACID |

946505-09-5 | 95% | 5g |

$1155 | 2024-06-05 | |

| Chemenu | CM530575-1g |

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |

946505-09-5 | 95% | 1g |

$248 | 2023-03-07 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00792847-5g |

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |

946505-09-5 | 95% | 5g |

¥8250.0 | 2024-04-17 | |

| Ambeed | A428665-5g |

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |

946505-09-5 | 95% | 5g |

$1100.0 | 2024-04-16 | |

| Ambeed | A428665-10g |

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |

946505-09-5 | 95% | 10g |

$1760.0 | 2024-04-16 | |

| Chemenu | CM530575-5g |

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |

946505-09-5 | 95% | 5g |

$992 | 2023-03-07 |

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط

1.1 Reagents: Oxygen Catalysts: Cupric acetate Solvents: Dimethylacetamide ; 5 min, rt; 30 min, rt → 90 °C

1.2 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 1 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 1 h, rt

المراجع

طريقة الإنتاج 2

رد فعل الشرط

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 2 h, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

المراجع

- Preparation of thienopyridine derivatives and their use in pharmaceutical compositions comprising same, United States, , ,

طريقة الإنتاج 3

رد فعل الشرط

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 2 h, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

المراجع

- Preparation of thienopyridine derivative compound as protein kinase inhibitor, Korea, , ,

طريقة الإنتاج 4

رد فعل الشرط

المراجع

- Preparation of pyridazinone-based compounds as AXL, c-Met, and Mer inhibitors and methods of use thereof, United States, , ,

طريقة الإنتاج 5

رد فعل الشرط

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Water ; 0.5 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

المراجع

- Preparation of amidophenoxyindazoles as inhibitors of c-Met, United States, , ,

طريقة الإنتاج 6

رد فعل الشرط

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 15 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

المراجع

- Heterobicyclic pyrazole compounds as Met tyrosine kinase inhibitors and their preparation and use, World Intellectual Property Organization, , ,

طريقة الإنتاج 7

رد فعل الشرط

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 1 h, rt → reflux

المراجع

- Pyrazolo[3,4-b]pyridine compounds as inhibitors of TAM and MET kinases and their preparation, World Intellectual Property Organization, , ,

طريقة الإنتاج 8

رد فعل الشرط

المراجع

- Preparation of pyrazolopyridines as tyrosine kinase inhibitors, United States, , ,

طريقة الإنتاج 9

رد فعل الشرط

المراجع

- Combinations comprising c-Met antagonists and B-raf antagonists for treatment of cancer, World Intellectual Property Organization, , ,

طريقة الإنتاج 10

رد فعل الشرط

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 15 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled

المراجع

- Preparation of pyrazolopyridines as tyrosine kinase inhibitors, World Intellectual Property Organization, , ,

طريقة الإنتاج 11

رد فعل الشرط

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 15 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled

المراجع

- Preparation of quinoline derivatives as tyrosine kinases inhibitors, World Intellectual Property Organization, , ,

طريقة الإنتاج 12

رد فعل الشرط

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 12 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C; pH 1

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C; pH 1

المراجع

- Synthesis and biological evaluation of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potential c-met inhibitors, European Journal of Medicinal Chemistry, 2016, 120, 37-50

طريقة الإنتاج 13

رد فعل الشرط

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 15 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

المراجع

- Heterobicyclic thiophene compounds as tyrosine kinase inhibitors and their preparation and use, United States, , ,

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid Raw materials

- 4-Pyridazinecarboxylic acid, 2-(4-fluorophenyl)-2,3-dihydro-3-oxo-, ethyl ester

- 4-Fluorobenzeneboronic acid

- Acetaldehyde, 2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-, 1-[2-(4-fluorophenyl)hydrazone], (1E)-

- (1E,2Z)-2-(2,2-Dimethyl-4-oxo-1,3-dioxan-5-ylidene)acetaldehyde 1-[2-(4-fluorophenyl)hydrazone]

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid Preparation Products

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid الوثائق ذات الصلة

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

946505-09-5 (2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid) منتجات ذات صلة

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

الموردين الموصى بهم

Amadis Chemical Company Limited

(CAS:946505-09-5)2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

نقاء:99%/99%/99%

كمية:1g/5g/10g

الأسعار ($):248.0/990.0/1584.0